An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
A Note to the Reader: Extensive searches for the specific chemical compound 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene did not yield a registered CAS number or detailed, verifiable technical data in publicly available scientific and chemical databases. The absence of this information suggests that this compound may be a novel chemical entity, a rarely synthesized intermediate that is not commercially cataloged, or referred to under a different nomenclature.
In the spirit of providing a valuable and technically accurate resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented analogue: 1-Bromo-4-(difluoromethoxy)benzene (CAS Number: 5905-69-1) . This structural analogue shares the key difluoromethoxy group and the bromine atom, making it a relevant and instructive subject for understanding the physicochemical properties, synthesis, and applications of such fluorinated aromatic building blocks in medicinal chemistry and materials science.
Technical Guide: 1-Bromo-4-(difluoromethoxy)benzene
CAS Number: 5905-69-1
Synonyms: p-(Difluoromethoxy)bromobenzene
This guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)benzene, a versatile fluorinated building block crucial for the synthesis of complex organic molecules. Its unique electronic properties, conferred by the difluoromethoxy group, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
The successful application of a chemical intermediate is predicated on a thorough understanding of its physical and spectral properties. These data are foundational for reaction design, process optimization, and quality control.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.015 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg | [1] |
| Flash Point | 92.6 ± 8.8 °C | [1] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.492 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Bromo-4-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxybenzene precursor.[1] The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing the formation of isomeric byproducts.
Experimental Protocol: Electrophilic Bromination of 1-(Difluoromethoxy)benzene
This protocol describes a general procedure for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.
Step 1: Reaction Setup
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To a solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetic acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add a Lewis acid catalyst (e.g., iron(III) bromide).
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Cool the reaction mixture to 0-5 °C in an ice bath.
Step 2: Bromination
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Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
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The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Quenching and Work-up
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Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to consume any unreacted bromine.
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Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
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Purify the crude product by vacuum distillation to obtain 1-Bromo-4-(difluoromethoxy)benzene as a colorless liquid with an assay of ≥98.0%.[1]
Causality in Experimental Choices:
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Lewis Acid Catalyst: The use of a Lewis acid like FeBr₃ polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) and facilitating the electrophilic aromatic substitution on the electron-rich difluoromethoxybenzene ring.
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Low Temperature: Maintaining a low reaction temperature is crucial to control the regioselectivity of the bromination, favoring the para-substituted product, and to prevent potential side reactions such as polybromination.
Caption: A generalized workflow for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy group, in particular, is of significant interest as it can serve as a bioisostere for other functional groups and modulate the electronic properties of the aromatic ring.
1-Bromo-4-(difluoromethoxy)benzene is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] Its bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the facile introduction of diverse substituents.[1]
Caption: The strategic role of 1-Bromo-4-(difluoromethoxy)benzene in the drug discovery pipeline.
Safety and Handling
While specific hazard data for 1-Bromo-4-(difluoromethoxy)benzene is not extensively detailed in the provided search results, general precautions for handling halogenated aromatic compounds should be followed. Based on safety information for the related compound 1-Bromo-4-fluorobenzene, the following hazards may be anticipated: flammable liquid and vapor, skin irritation, serious eye irritation, and respiratory irritation.[4]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-Bromo-4-(difluoromethoxy)benzene is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.
References
- Exploring 1-Bromo-4-(difluoromethoxy)
- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY D
- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7. Sigma-Aldrich.
- 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene. BLDpharm.
- 1-Bromo-4-fluorobenzene. Wikipedia.
- 1-Bromo-2,4-difluorobenzene. PubChem.
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0. Sigma-Aldrich.
- 1-Bromo-2,4-difluorobenzene | 348-57-2. Tokyo Chemical Industry (India) Pvt. Ltd.
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Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
